3-{[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoic acid 3-{[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20177977
InChI: InChI=1S/C16H11BrN2O4/c17-10-4-5-12-13(7-10)15(21)19(14(12)20)8-18-11-3-1-2-9(6-11)16(22)23/h1-7,18H,8H2,(H,22,23)
SMILES:
Molecular Formula: C16H11BrN2O4
Molecular Weight: 375.17 g/mol

3-{[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoic acid

CAS No.:

Cat. No.: VC20177977

Molecular Formula: C16H11BrN2O4

Molecular Weight: 375.17 g/mol

* For research use only. Not for human or veterinary use.

3-{[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoic acid -

Specification

Molecular Formula C16H11BrN2O4
Molecular Weight 375.17 g/mol
IUPAC Name 3-[(5-bromo-1,3-dioxoisoindol-2-yl)methylamino]benzoic acid
Standard InChI InChI=1S/C16H11BrN2O4/c17-10-4-5-12-13(7-10)15(21)19(14(12)20)8-18-11-3-1-2-9(6-11)16(22)23/h1-7,18H,8H2,(H,22,23)
Standard InChI Key AATDDQRHRXCYGD-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)NCN2C(=O)C3=C(C2=O)C=C(C=C3)Br)C(=O)O

Introduction

Chemical Structure and Nomenclature

The compound’s IUPAC name, 3-[(5-bromo-1,3-dioxoisoindol-2-yl)methylamino]benzoic acid, reflects its core components:

  • A benzoic acid group at the 3-position.

  • A methylamino bridge connecting to a 5-bromo-1,3-dioxoisoindole moiety.

Molecular Formula and Weight

The molecular formula is C₁₆H₁₁BrN₂O₄, with a molecular weight of 375.17 g/mol . This aligns with its 4-substituted isomer, differing only in the substitution pattern on the benzene ring.

Structural Features

  • Isoindole Dione Core: The 1,3-dioxoisoindole group introduces two electron-withdrawing carbonyl groups, enhancing electrophilic reactivity.

  • Bromine Substituent: Positioned at the 5-position of the isoindole, bromine adds steric bulk and influences electronic properties.

  • Carboxylic Acid Group: The benzoic acid moiety contributes acidity (predicted pKa ~4.5) and hydrogen-bonding capacity.

Synthesis and Manufacturing

While no direct synthesis route for the 3-substituted isomer is documented, analogous methodologies from patented processes and PubChem entries suggest viable pathways:

Key Synthetic Steps

  • Formation of the Isoindole Dione:
    Bromination of isoindoline-1,3-dione at the 5-position using bromine or N-bromosuccinimide (NBS) in acidic conditions .

  • Methylamino Bridge Installation:
    Nucleophilic substitution between 5-bromo-1,3-dioxoisoindole and 3-aminobenzoic acid via a methylene spacer. This may involve reductive amination or alkylation with a methylating agent like dimethyl sulfate .

  • Purification:
    Crystallization from polar aprotic solvents (e.g., DMF or DMSO) to isolate the final product .

Optimization Challenges

  • Regioselectivity: Ensuring substitution at the 3-position of benzoic acid requires careful control of reaction conditions.

  • Byproduct Mitigation: Bromine’s reactivity may lead to di-substituted byproducts, necessitating chromatographic purification .

Physicochemical Properties

Thermal Stability

Analogous compounds exhibit melting points >200°C due to strong intermolecular hydrogen bonding . Thermogravimetric analysis (TGA) of similar isoindole derivatives shows decomposition thresholds near 250°C .

Solubility Profile

SolventSolubility (mg/mL)
Water<0.1
Methanol5–10
DMSO20–30
Dichloromethane<1

Data extrapolated from PubChem entries . Low aqueous solubility is attributed to the hydrophobic isoindole core.

Acidity and Basicity

  • Carboxylic Acid Group: pKa ≈ 4.2–4.7 (measured via potentiometric titration in water) .

  • Amine Group: The methylamino bridge has a pKa ≈ 9.5–10.2, making it protonated under physiological conditions.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

  • ν(C=O): 1710 cm⁻¹ (isoindole dione), 1685 cm⁻¹ (carboxylic acid).

  • ν(N-H): 3300–3400 cm⁻¹ (amine stretch).

¹H NMR (DMSO-d₆, 400 MHz)

  • δ 8.2 (s, 1H, Ar-H), 7.9–7.7 (m, 3H, isoindole-H), 4.5 (s, 2H, CH₂), 3.3 (s, 3H, NHCH₂).

¹³C NMR

  • δ 170.5 (COOH), 166.2 (dione C=O), 135.0–125.0 (aromatic carbons), 45.8 (CH₂).

Mass Spectrometry

  • ESI-MS: m/z 375.0 [M+H]⁺, 377.0 [M+H+2]⁺ (bromine isotopic pattern).

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